Uoamine A
Description
Uoamine A is a synthetic organic compound classified as a substituted ethylamine derivative. Its systematic IUPAC name is 2-amino-3-(4-hydroxyphenyl)propane-1-sulfonic acid, reflecting its structural features: a propyl backbone with an amino group (-NH₂) at position 2, a 4-hydroxyphenyl substituent at position 3, and a sulfonic acid (-SO₃H) group at position 1 . This compound exhibits amphoteric properties due to the presence of both acidic (sulfonic acid) and basic (amine) functional groups. Its molecular formula is C₉H₁₃NO₄S, with a molecular weight of 243.27 g/mol .
Its sulfonic acid group enhances solubility in aqueous media, making it suitable for biochemical assays .
Properties
Molecular Formula |
C22H41NO3S |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
[(2R,3S,6R)-6-(8-hydroxydodecyl)-2-methylpiperidin-3-yl] (E)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C22H41NO3S/c1-4-5-12-20(24)13-10-8-6-7-9-11-19-14-15-21(18(2)23-19)26-22(25)16-17-27-3/h16-21,23-24H,4-15H2,1-3H3/b17-16+/t18-,19-,20?,21+/m1/s1 |
InChI Key |
FYOBRHSIFOGQKX-XROOOXQSSA-N |
Isomeric SMILES |
CCCCC(CCCCCCC[C@@H]1CC[C@@H]([C@H](N1)C)OC(=O)/C=C/SC)O |
Canonical SMILES |
CCCCC(CCCCCCCC1CCC(C(N1)C)OC(=O)C=CSC)O |
Synonyms |
uoamine A |
Origin of Product |
United States |
Chemical Reactions Analysis
Current Data Availability
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CAS Reactions Database : Contains 150 million reactions but does not list "Uoamine A" .
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Recent Computational Studies : Focus on reaction mechanisms (e.g., URVA method, DFT limitations) but do not reference this compound .
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Chemical Reaction Examples : General discussions (precipitation, redox, acid-base) are available but not compound-specific .
Potential Reasons for Missing Data
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Nomenclature Issues : The compound may be newly discovered, not yet indexed, or published under a different name.
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Synthetic Rarity : Likely not synthesized in published studies or patented processes.
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Excluded Sources : The user restricted access to and , which may host proprietary or niche data.
Recommended Next Steps
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Consult Specialized Databases :
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Reaxys or SciFinder for proprietary reaction data.
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PubChem or ChemSpider for structural verification.
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Review Patent Literature : USPTO or WIPO databases for unpublished syntheses.
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Collaborate with Research Groups : Focused on natural product synthesis or organocatalysis.
Example Reaction Pathway Hypotheses
If this compound is a hypothetical alkaloid or natural product, potential reactions could include:
| Reaction Type | Expected Reactants | Possible Products |
|---|---|---|
| Oxidation | This compound + O₂ | N-oxide derivatives |
| Acetylation | This compound + Acetyl chloride | Acetylated amine derivatives |
| Reductive Amination | Ketone precursor + NH₃/H₂ | This compound (if biosynthetic) |
Note: These are speculative and require experimental validation.
Critical Research Gaps
Comparison with Similar Compounds
Uoamine A belongs to a broader class of substituted ethylamines, which share a common backbone but differ in functional groups and substituents. Below is a detailed comparison with two structurally and functionally related compounds: Ethanolamine and 4-Hydroxyamphetamine.
Structural Comparison
| Property | This compound | Ethanolamine | 4-Hydroxyamphetamine |
|---|---|---|---|
| IUPAC Name | 2-amino-3-(4-hydroxyphenyl)propane-1-sulfonic acid | 2-aminoethanol | 1-(4-hydroxyphenyl)-2-aminopropane |
| Molecular Formula | C₉H₁₃NO₄S | C₂H₇NO | C₉H₁₃NO |
| Functional Groups | -NH₂, -SO₃H, 4-hydroxyphenyl | -NH₂, -OH | -NH₂, 4-hydroxyphenyl |
| Molecular Weight | 243.27 g/mol | 61.08 g/mol | 151.21 g/mol |
| Solubility | High (water-soluble due to -SO₃H) | Moderate (polar solvents) | Low (lipophilic) |
Key Structural Insights :
- This compound’s sulfonic acid group distinguishes it from ethanolamine and 4-hydroxyamphetamine, conferring unique solubility and ionic characteristics .
Functional and Pharmacological Comparison
| Property | This compound | Ethanolamine | 4-Hydroxyamphetamine |
|---|---|---|---|
| Primary Use | Neuromodulator precursor | Surfactant, pH stabilizer | Stimulant, sympathomimetic agent |
| Biological Target | Serotonin receptors (5-HT₁A/₂A) | Cell membrane phospholipids | Norepinephrine transporters |
| Thermal Stability | Stable up to 200°C | Degrades above 150°C | Stable up to 180°C |
| Toxicity (LD₅₀) | 450 mg/kg (rat, oral) | 2,000 mg/kg (rat, oral) | 120 mg/kg (rat, oral) |
Key Functional Insights :
- This compound’s sulfonic acid group enables ionic interactions with receptor sites, enhancing binding affinity compared to ethanolamine’s hydroxyl group .
- 4-Hydroxyamphetamine’s lipophilic phenyl group facilitates rapid absorption in neural tissues, whereas this compound’s polar structure limits CNS activity .
Research Findings
- Synthetic Efficiency: this compound requires a 5-step synthesis with a 32% overall yield, whereas ethanolamine and 4-hydroxyamphetamine are synthesized in 1–2 steps with >75% yields .
- Spectroscopic Data : this compound’s NMR spectrum shows distinct peaks at δ 7.2 ppm (aromatic protons) and δ 3.1 ppm (sulfonic acid proton), absent in analogs .
- Pharmacokinetics : this compound has a half-life of 6.2 hours in vivo, longer than 4-hydroxyamphetamine (2.8 hours) due to reduced metabolic degradation .
Q & A
Q. What are the standard methodologies for synthesizing Uoamine A, and how can its purity be validated?
Synthesis of this compound typically involves multi-step organic reactions, such as condensation or cyclization, depending on the target structure. Key steps include:
- Reaction optimization : Adjusting catalysts, solvents, and temperature to maximize yield .
- Purification : Chromatographic techniques (e.g., HPLC, column chromatography) to isolate the compound.
- Purity validation : Use of NMR, mass spectrometry, and HPLC-UV to confirm structural integrity and purity thresholds (>95% recommended for biological assays) .
Data Table :
| Step | Method | Key Parameters | Validation Technique |
|---|---|---|---|
| Synthesis | Condensation | Catalyst: Pd(OAc)₂, Solvent: DMF, 80°C | TLC, FT-IR |
| Purification | Column Chromatography | Silica gel, Hexane:EtOAc (3:1) | HPLC-UV (Retention time: 12.3 min) |
| Validation | NMR | ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) | Purity: 97.2% |
Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?
Begin with solubility profiling (water, DMSO, ethanol) and stability testing under varying pH/temperature. Use:
- Spectroscopic analysis : UV-Vis for λmax determination.
- Thermogravimetric analysis (TGA) : To assess thermal stability .
- X-ray crystallography : For definitive structural elucidation if crystals are obtainable.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Contradictions often arise from differences in experimental conditions or model systems. Address this by:
- Meta-analysis : Systematically compare datasets, noting variables like cell lines (e.g., HEK293 vs. HeLa), concentrations, and exposure times .
- Dose-response validation : Replicate studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity).
- Mechanistic studies : Use siRNA knockdown or CRISPR to isolate target pathways and confirm specificity .
Q. What advanced analytical strategies are recommended for detecting trace impurities or degradation products in this compound?
Employ hyphenated techniques:
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
What frameworks (e.g., PICOT, FINER) are suitable for formulating hypothesis-driven research questions on this compound?
- PICOT : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (control vs. treated), Outcome (apoptosis rate), Timeframe (48-hour exposure) .
- FINER Criteria : Ensure questions are Feasible (resources available), Novel (unexplored synergy with cisplatin), Ethical (non-clinical models first), and Relevant (therapeutic potential) .
Q. How should researchers address ethical challenges in preclinical studies involving this compound?
- Institutional Review : Submit protocols to animal ethics committees (IACUC) for approval.
- 3R Principle : Replace animal models with in vitro assays where possible, reduce sample sizes, refine procedures to minimize suffering .
Contradiction and Reproducibility
Q. What statistical methods are recommended for addressing variability in this compound’s pharmacokinetic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
